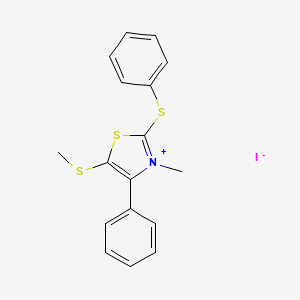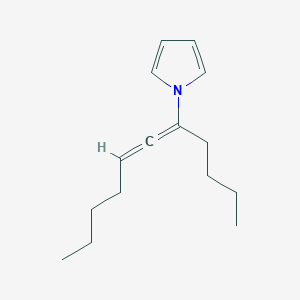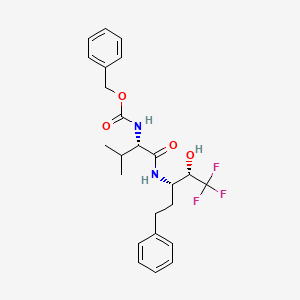![molecular formula C12H16Si B14263047 (Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane CAS No. 138709-26-9](/img/structure/B14263047.png)
(Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Bicyclo[221]heptan-2-yl)(diethynyl)methylsilane is a chemical compound that features a bicyclic structure with a silicon atom bonded to a methyl group and two ethynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane typically involves the use of photochemical reactions. One common method is the [2 + 2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This reaction is often catalyzed by light-absorbing semiconductors, which facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale photochemical reactors to ensure efficient and consistent synthesis. The use of advanced photochemical techniques allows for the production of high-purity this compound, which is essential for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
(Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be performed using various reducing agents to modify the silicon-containing functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include light-absorbing semiconductors for photochemical oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, photochemical oxidation can lead to the formation of silicon-containing oxides, while reduction reactions can produce silicon-hydride derivatives.
Scientific Research Applications
(Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and proteins, potentially leading to the generation of reactive oxygen species and other reactive intermediates . These interactions can result in specific biological effects, such as oxidative stress and DNA damage .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane include:
Bicyclo[2.1.1]hexane derivatives: These compounds share a similar bicyclic structure and are used in similar applications.
Bicyclo[3.1.1]heptane derivatives: These compounds also feature a bicyclic structure and are used as bioisosteres in drug design.
Uniqueness
The uniqueness of this compound lies in its silicon-containing functional groups, which provide distinct chemical and physical properties. These properties make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
138709-26-9 |
|---|---|
Molecular Formula |
C12H16Si |
Molecular Weight |
188.34 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]heptanyl-diethynyl-methylsilane |
InChI |
InChI=1S/C12H16Si/c1-4-13(3,5-2)12-9-10-6-7-11(12)8-10/h1-2,10-12H,6-9H2,3H3 |
InChI Key |
UAIBQDWXQCASKA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C#C)(C#C)C1CC2CCC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2,3-Dichloro-5-(heptyloxy)pent-2-EN-1-YL]quinolin-1-ium chloride](/img/structure/B14262968.png)
![Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]-](/img/structure/B14262972.png)

![(2S,5S)-7-benzyl-2-(trityloxymethyl)-1-oxa-7-azaspiro[4.4]nonane-6,9-dione](/img/structure/B14262981.png)


![2-[(Benzyloxy)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14262999.png)


![1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one](/img/structure/B14263018.png)

![1,1'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene)](/img/structure/B14263030.png)
![S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate](/img/structure/B14263036.png)

